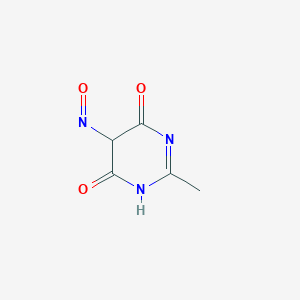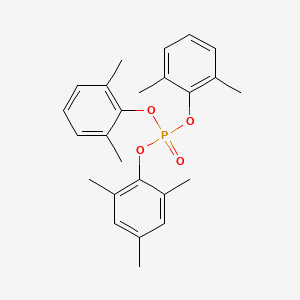
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is an organophosphate compound characterized by its unique structure, which includes multiple aromatic rings and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the addition of 2,4,6-trimethylphenol. The reaction is catalyzed by a suitable catalyst and carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as acid washing, alkali washing, water washing, and reduced pressure distillation to obtain a high-purity product. The use of existing equipment allows for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its estrogen-like activity.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert estrogen-like effects by binding to estrogen receptors, leading to changes in gene expression and cellular functions . This interaction can impact various biological processes, including reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2,6-dimethylphenyl) phenyl phosphate: Similar in structure but with a phenyl group instead of a trimethylphenyl group.
Tris(2,6-dimethylphenyl) phosphate: Contains three 2,6-dimethylphenyl groups and is known for its flame retardant properties.
Uniqueness
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is unique due to its specific combination of aromatic rings and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
73179-37-0 |
|---|---|
Molekularformel |
C25H29O4P |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
bis(2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-14-21(6)25(22(7)15-16)29-30(26,27-23-17(2)10-8-11-18(23)3)28-24-19(4)12-9-13-20(24)5/h8-15H,1-7H3 |
InChI-Schlüssel |
NUKOOAMABQWBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


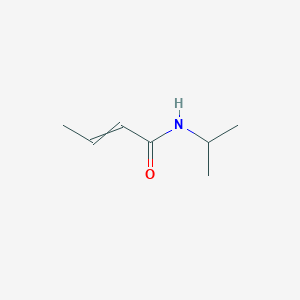
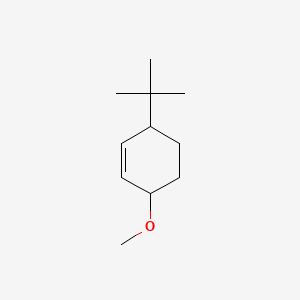
phosphane](/img/structure/B14459667.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
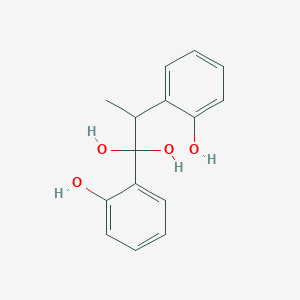
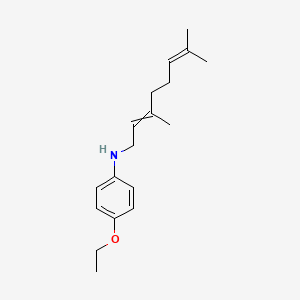

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)



